1,5-Difenil-3-pentanona

Descripción general

Descripción

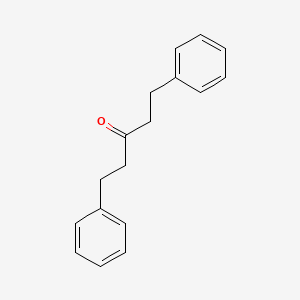

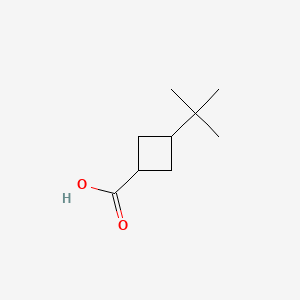

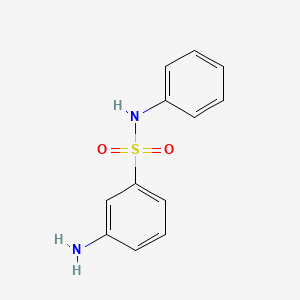

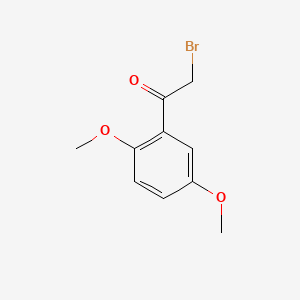

1,5-Diphenyl-3-pentanone (DPP) is a synthetic ketone compound with a wide range of potential applications in the fields of chemistry, biochemistry, and medicine. It is a white crystalline solid with a melting point of approximately 120°C and a boiling point of approximately 200°C. Its molecular formula is C15H14O and its molecular weight is 218.27 g/mol. It is insoluble in water but soluble in most organic solvents. DPP has been used in a variety of research and industrial applications, including organic synthesis, drug development, and medical diagnostics.

Aplicaciones Científicas De Investigación

Química Medicinal

1,5-Difenil-3-pentanona: ha sido identificado como un análogo estructural de compuestos aislados de la corteza del tallo de Wikstroemia coriacea . Esta planta es conocida por sus usos medicinales tradicionales, lo que sugiere posibles aplicaciones del compuesto en el desarrollo de agentes terapéuticos. La estructura del compuesto podría ser fundamental en la síntesis de nuevas moléculas con propiedades farmacológicas mejoradas.

Ciencia de Materiales

En la ciencia de materiales, This compound se puede utilizar como precursor para la síntesis de moléculas orgánicas complejas . Su estabilidad y reactividad la hacen adecuada para crear polímeros o materiales basados en moléculas pequeñas que podrían tener propiedades ópticas o electrónicas únicas.

Ciencia Ambiental

Las posibles aplicaciones ambientales del compuesto están relacionadas con su papel en la síntesis de análogos de productos naturales . Estos análogos se pueden diseñar para degradarse en componentes no tóxicos, lo que reduce el impacto ambiental y ayuda en el desarrollo de procesos químicos sostenibles.

Química Analítica

This compound: se utiliza en química analítica para el desarrollo de métodos en cromatografía y espectrometría . Sus distintos desplazamientos químicos en la espectroscopia de RMN pueden servir como referencia o estándar de calibración para instrumentos analíticos.

Farmacología

En farmacología, el compuesto podría explorarse por su perfil de bioactividad. Dada su similitud estructural con productos naturales bioactivos, puede interactuar con objetivos biológicos, que pueden estudiarse para el desarrollo potencial de fármacos .

Síntesis Orgánica

This compound: es un intermedio valioso en la síntesis orgánica. Se puede utilizar en reacciones de condensación aldólica cruzadas, como la reacción de Claisen-Schmidt, para crear compuestos con extensos sistemas π conjugados, que son importantes en la síntesis de colorantes, pigmentos y productos farmacéuticos .

Mecanismo De Acción

Propiedades

IUPAC Name |

1,5-diphenylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENANTGGBLOTIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202250 | |

| Record name | 1,5-Diphenyl-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5396-91-8 | |

| Record name | 1,5-Diphenyl-3-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Diphenyl-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of different substrates affect the decomposition products of 1,4-bis(phenylethynyl)benzene (DEB) and palladium(0)bis(dibenzylideneacetone) (Pd(dba)2)?

A: Research using two-dimensional gas chromatography with time-of-flight mass spectrometry (GC×GC-TOFMS) has revealed that the substrate used in conjunction with DEB/Pd(dba)2 getters significantly influences the decomposition products observed. [] For instance, when using activated carbon pellets as the substrate, the identified decomposition products included benzene derivatives like bibenzyl, benzaldehyde, and vinyl benzoate, along with alkanes and alkenes such as undecane, 4-tridecene, and decane. [] In contrast, silicone foam substrates resulted in different decomposition products, including 1,5-diphenyl-3-pentanone, toluene, styrene, 1-1'(2-pentene 1,5-diyl)bis benzene, and 2,6-dimethyl undecane. [] These findings highlight the importance of considering substrate compatibility when designing and implementing getter systems, as the breakdown products could impact the performance and longevity of the system or potentially interact with sensitive components.

Q2: Can 1,5-diphenyl-3-pentanone be formed during palladium-catalyzed reactions, and if so, under what circumstances?

A: Yes, 1,5-diphenyl-3-pentanone can be generated as a byproduct in palladium-catalyzed reactions involving Pd(dba)2. Specifically, when Pd(dba)2 is used as a catalyst, the dibenzylideneacetone (dba) ligands can undergo hydrogenation, leading to the formation of 1,5-diphenyl-3-pentanone. [] This phenomenon has been observed in the palladium-catalyzed synthesis of nitriles from azides, where 1,5-diphenyl-3-pentanone was isolated alongside the desired nitrile product. [] Researchers should be aware of this potential side reaction and consider alternative palladium sources or reaction conditions to minimize its occurrence, especially when the formation of 1,5-diphenyl-3-pentanone could interfere with product isolation or desired reaction outcomes.

Q3: What are the advantages of using Pd(OAc)2 over other palladium sources in the synthesis of nitriles from azides?

A: Pd(OAc)2 presents several advantages over other palladium sources when employed as a catalyst for nitrile synthesis from azides: []

- High Selectivity: Pd(OAc)2 demonstrates remarkable selectivity towards primary azides, effectively suppressing the formation of imines as byproducts. This selectivity is in stark contrast to other palladium sources like Pd/C or Pd2(dba)3, which often yield significant amounts of imines. []

- Mild Reaction Conditions: Pd(OAc)2 effectively catalyzes the reaction under mild conditions, using technical-grade acetonitrile at a low catalyst loading of 1 mol%. [] This is in contrast to other methods that require stringent anhydrous conditions or higher catalyst loadings.

- Clean Reaction Profile: Using Pd(OAc)2 minimizes the formation of undesirable byproducts, such as 1,5-diphenyl-3-pentanone, which can complicate product purification. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B1265482.png)

![[1-(Aminomethyl)cyclohexyl]methanamine](/img/structure/B1265506.png)